molecular formula C13H18N2O4 B15065269 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 87664-95-7

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15065269
CAS No.: 87664-95-7
M. Wt: 266.29 g/mol
InChI Key: NDJMYIQRVFLPNI-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, methyl groups, and a nitro group attached to the isoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and alkoxides.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted tetrahydroisoquinolines.

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors in the body, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.

    1,2,3,4-Tetrahydroisoquinoline: A simpler tetrahydroisoquinoline without the methoxy and nitro groups.

    6,6’-(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis: A complex biphenyl derivative with methoxy groups.

Uniqueness

5,6-Dimethoxy-2,3-dimethyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of methoxy, methyl, and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87664-95-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

5,6-dimethoxy-2,3-dimethyl-8-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H18N2O4/c1-8-5-9-10(7-14(8)2)11(15(16)17)6-12(18-3)13(9)19-4/h6,8H,5,7H2,1-4H3

InChI Key

NDJMYIQRVFLPNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)C(=CC(=C2OC)OC)[N+](=O)[O-]

Origin of Product

United States

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